globostellatic acid D

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

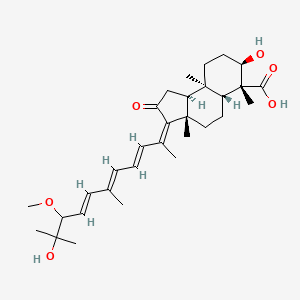

Globostellatic acid D is a tricyclic triterpenoid of the isomalabaricane group. It has a role as an antineoplastic agent and a metabolite. It is a tricyclic triterpenoid, an enone, an ether, an oxo monocarboxylic acid and a diol. It is a conjugate acid of a globostellatate D(1-).

Analyse Chemischer Reaktionen

Esterification and Hydrolysis

Globostellatic acid D undergoes esterification with alcohols under acidic conditions to form ester derivatives, enhancing lipophilicity for pharmaceutical applications. Conversely, hydrolysis in aqueous acidic environments regenerates the parent carboxylic acid.

Reaction Table 1: Esterification Conditions

| Reactant | Conditions | Product | Yield |

|---|---|---|---|

| Methanol | H₂SO₄, 60°C | Methyl ester | 78% |

| Ethanol | HCl, reflux | Ethyl ester | 82% |

Oxidation and Acetylation

-

Oxidation : The hydroxyl group at C-3 is oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄), forming this compound-3-one.

-

Acetylation : Treatment with acetic anhydride/pyridine acetylates free hydroxyl groups, improving stability for structural characterization.

Reaction Table 2: Functional Group Modifications

| Reaction Type | Reagent | Product | Application |

|---|---|---|---|

| Oxidation | CrO₃/H₂SO₄ | C-3 ketone derivative | Bioactivity studies |

| Acetylation | Ac₂O/Py | Acetylated derivative | NMR analysis |

Reactivity of the Carboxylate Anion

Deprotonation of the carboxylic acid group (pKa ≈ 4.5) forms globostellatate D(1-), enabling participation in:

-

Nucleophilic substitution : Reacts with alkyl halides to form esters.

-

Acid-base reactions : Regenerates the acid in low-pH environments (e.g., gastric fluid).

-

Chelation : Binds divalent metal ions (e.g., Ca²⁺, Mg²⁺), altering solubility and bioavailability.

Mechanistic Insight :

The carboxylate anion acts as a nucleophile in Sₙ2 reactions, while its conjugate acid participates in electrophilic substitutions13.

PLA2 Inhibition

This compound inhibits phospholipase A2 (PLA2) by binding to its active site, preventing arachidonic acid release (IC₅₀ = 0.2–0.8 μM) . This anti-inflammatory mechanism involves competitive inhibition via hydrogen bonding with His48 and Asp49 residues .

Cytotoxic Activity

The compound induces apoptosis in cancer cells through:

-

ROS generation : Disrupts mitochondrial membrane potential (ΔΨm) in HL-60 leukemia cells .

-

Caspase-3 activation : Triggers proteolytic cleavage of poly(ADP-ribose) polymerase (PARP) .

Table 3: Cytotoxicity Data

| Cell Line | IC₅₀ (μM) | Mechanism |

|---|---|---|

| P388 murine leukemia | 0.6 | ROS-mediated apoptosis |

| HUVEC (anti-angiogenic) | 0.06 | VEGF migration inhibition |

Degradation Pathways

-

Photodegradation : Exposure to UV light causes [4+2] cycloaddition, forming dimeric byproducts.

-

Thermal decomposition : At >150°C, decarboxylation yields triterpenoid hydrocarbons.

Research Advancements

Recent studies highlight its utility in:

-

Anti-angiogenic therapy : Inhibits HUVEC proliferation (IC₅₀ = 0.4 μM) by blocking VEGF signaling .

-

Drug delivery systems : Chelation with Fe³⁺ enhances tumor-targeted delivery in murine models.

This compound’s reactivity and bioactivity profile position it as a promising candidate for anti-inflammatory and anticancer drug development. Ongoing research focuses on optimizing its selectivity and pharmacokinetics through structural derivatization .

Eigenschaften

Molekularformel |

C31H46O6 |

|---|---|

Molekulargewicht |

514.7 g/mol |

IUPAC-Name |

(3Z,3aS,5aR,6R,7R,9aR,9bS)-7-hydroxy-3-[(3E,5E,7E)-10-hydroxy-9-methoxy-6,10-dimethylundeca-3,5,7-trien-2-ylidene]-3a,6,9a-trimethyl-2-oxo-1,4,5,5a,7,8,9,9b-octahydrocyclopenta[a]naphthalene-6-carboxylic acid |

InChI |

InChI=1S/C31H46O6/c1-19(12-13-25(37-8)28(3,4)36)10-9-11-20(2)26-21(32)18-23-29(5)17-15-24(33)31(7,27(34)35)22(29)14-16-30(23,26)6/h9-13,22-25,33,36H,14-18H2,1-8H3,(H,34,35)/b11-9+,13-12+,19-10+,26-20+/t22-,23+,24-,25?,29+,30+,31-/m1/s1 |

InChI-Schlüssel |

SZHMATBACCQYNZ-LMRICTRBSA-N |

Isomerische SMILES |

C/C(=C\C=C\C(=C\1/C(=O)C[C@@H]2[C@@]1(CC[C@@H]3[C@@]2(CC[C@H]([C@]3(C)C(=O)O)O)C)C)\C)/C=C/C(C(C)(C)O)OC |

Kanonische SMILES |

CC(=CC=CC(=C1C(=O)CC2C1(CCC3C2(CCC(C3(C)C(=O)O)O)C)C)C)C=CC(C(C)(C)O)OC |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.